Boc-Dbu(Fmoc)-OH chemical structure and properties
Boc-Dbu(Fmoc)-OH chemical structure and properties
Technical Monograph: Boc-Dbu(Fmoc)-OH in Advanced Peptide Synthesis
Part 1: Executive Summary & Strategic Utility
Boc-Dbu(Fmoc)-OH (N-alpha-tert-Butoxycarbonyl-N-gamma-(9-fluorenylmethoxycarbonyl)-L-2,4-diaminobutyric acid) is a specialized, orthogonally protected non-proteinogenic amino acid.[1] It serves as a critical junction point in complex peptide synthesis, specifically within Boc-chemistry Solid Phase Peptide Synthesis (Boc-SPPS) .[1][2]
Unlike standard canonical amino acids, this derivative features a "reverse orthogonal" protection scheme relative to modern Fmoc-SPPS.[1] It carries an acid-labile alpha-amine protection (Boc) and a base-labile side-chain protection (Fmoc).[1][2] This unique configuration enables selective side-chain manipulation —such as branching, cyclization, or fluorophore labeling—while the peptide backbone remains intact and protected on the resin.
Key Distinction:
-
Standard Fmoc-SPPS Unit: Fmoc-Dab(Boc)-OH (Alpha-amine = Base labile; Side-chain = Acid labile).[1]
-
This Unit: Boc-Dbu(Fmoc)-OH (Alpha-amine = Acid labile; Side-chain = Base labile).[1]
Target Applications:
-
Peptide Cyclization: Construction of lactam bridges (side-chain to side-chain or side-chain to backbone).[1]
-
Branched Peptides (Dendrimers): Synthesis of multi-antigen peptides (MAPs) where the side chain serves as a growth point for a secondary peptide chain.[1]
-
Chemical Biology: Site-specific introduction of base-sensitive modifications prior to final HF/TFMSA cleavage.
Part 2: Chemical Specifications & Properties
The following data aggregates physicochemical properties critical for experimental design.
| Property | Specification |
| Chemical Name | Boc-L-2,4-diaminobutyric acid(Fmoc)-OH |
| Common Abbreviations | Boc-Dbu(Fmoc)-OH; Boc-Dab(Fmoc)-OH |
| CAS Number | 117106-21-5 (L-isomer); 1409939-21-4 (D-isomer) |
| Molecular Formula | C₂₄H₂₈N₂O₆ |
| Molecular Weight | 440.49 g/mol |
| Purity (HPLC) | ≥ 98.0% |
| Solubility | Soluble in DMF, DCM, DMSO, Methanol |
| Appearance | White to off-white crystalline powder |
| Storage | +2°C to +8°C, Desiccated |
Structural Insight: The molecule consists of a butyric acid backbone.[1] The C2 (alpha) position is bonded to a Boc-protected amine.[1] The C4 (gamma) position is bonded to an Fmoc-protected amine.[1][3] The absence of a C3 methylene group (compared to Ornithine) or C3/C4 (compared to Lysine) makes the side chain shorter, which is chemically significant for constraining conformational space in cyclic peptides.[1]
Part 3: Mechanistic Workflows (Visualization)
The utility of Boc-Dbu(Fmoc)-OH relies on the orthogonality between the Boc group (removed by TFA) and the Fmoc group (removed by Piperidine/DBU).[1]
Diagram 1: Orthogonal Protection Logic
Caption: The dual-protection strategy allows independent access to the alpha-amine for backbone growth and the gamma-amine for functionalization.[1]
Diagram 2: Synthesis Workflow (Branching Strategy)
Caption: Step-by-step protocol for utilizing Boc-Dbu(Fmoc)-OH to generate branched peptide architectures.
Part 4: Experimental Protocols
These protocols assume a standard Boc-SPPS workflow (e.g., Merrifield or MBHA resin).[1]
Protocol A: Coupling of Boc-Dbu(Fmoc)-OH
Objective: Introduce the diamino acid unit into the growing peptide chain.
-
Reagent Preparation:
-
Dissolve Boc-Dbu(Fmoc)-OH (3.0 equivalents relative to resin loading) in minimal DMF.[1]
-
Add DIC (Diisopropylcarbodiimide, 3.0 eq) and HOBt (Hydroxybenzotriazole, 3.0 eq).[1]
-
Note: HOBt is crucial to suppress racemization and potential lactam formation, though the latter is less likely with the protected side chain.
-
-
Coupling:
-
Add the activated mixture to the resin-bound amine (neutralized).[1]
-
Agitate at room temperature for 60–90 minutes .
-
-
Monitoring:
Protocol B: Selective Side-Chain Deprotection (Fmoc Removal)
Objective: Expose the gamma-amine for modification without disturbing the Boc-protected alpha-amine or Benzyl-protected side chains.[1]
-
Wash: Wash resin with DMF (3 x 1 min).
-
Deprotection:
-
Wash: Extensive washing with DMF (5 x 1 min) and DCM (3 x 1 min) is critical to remove all traces of base, which could prematurely remove Fmoc groups from subsequent residues if not cleared (though less relevant here as this is a specific step).[1]
-
Validation:
Protocol C: On-Resin Cyclization (Lactamization)
Context: Creating a bridge between the Dbu side chain and a downstream Asp/Glu side chain.[1]
-
Pre-requisite: The partner acid (Asp/Glu) must be protected with an orthogonal group removed by the same condition (e.g., Fmoc-Asp(OFm)-OH if using Fmoc chemistry, but in Boc chemistry, usually the partner is OFm protected).[1]
-
Strategy: In Boc-SPPS, use Boc-Asp(OFm)-OH and Boc-Dbu(Fmoc)-OH .[1]
-
-
Co-Deprotection: Treat resin with 20% Piperidine/DMF to remove both the Fmoc (from Dbu) and OFm (from Asp) simultaneously.[1]
-
Cyclization:
Part 5: Troubleshooting & Critical Considerations
1. Lactamization Risk (The "Dab" Problem): Diaminobutyric acid derivatives are prone to intramolecular cyclization to form a 5-membered lactam (pyrrolidinone).[1]
-
Risk Phase: This is most risky when the gamma-amine is free and the alpha-carboxyl is activated.[1]
-
Mitigation: In the protocol above, the gamma-amine is Fmoc-protected during the activation of the alpha-carboxyl.[1] This effectively eliminates the risk during the initial coupling.[1]
-
Post-Deprotection: Once the Fmoc is removed, if the alpha-nitrogen is acylated (part of the peptide bond), lactamization is sterically disfavored and chemically difficult unless the peptide bond is cleaved.
2. Aggregation: Peptides containing Dbu/Dab can induce aggregation due to inter-chain hydrogen bonding.[1]
-
Solution: If coupling to the free gamma-amine is sluggish, use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate temperature to 50°C (if the resin allows).[1]
3. Nomenclature Confusion: Always verify the structure. Vendors may list this as Boc-Dab(Fmoc)-OH .[1][5] Ensure the alpha-nitrogen has the Boc group.[1] If the product is Fmoc-Dab(Boc)-OH, it is for Fmoc-SPPS and will not work for the protocols described here.
References
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][6][7] Chemical Reviews, 109(6), 2455-2504.[1] [1]
-
Albericio, F. (2000).[1] "Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis." Biopolymers, 55(2), 123-139.[1]
-
PubChem. (n.d.).[1] "Boc-Dab(Fmoc)-OH - Compound Summary." National Center for Biotechnology Information.[1] Retrieved February 6, 2026.
-
Chem-Impex International. (n.d.).[1] "Product Monograph: Fmoc/Boc Diamino Acids." Catalog Data.
Sources
- 1. (2S)-4-(((tert-butoxy)carbonyl)amino)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | C24H28N2O6 | CID 2756101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fmoc-d-dbu(boc)-oh suppliers USA [americanchemicalsuppliers.com]
- 4. renyi.hu [renyi.hu]
- 5. chemscene.com [chemscene.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
